3-(1H-imidazol-5-yl)butan-2-amine, also known as S-Beta-Dimethylhistamine-R-alpha, is a compound classified as a histamine H3 receptor agonist. Its chemical structure is characterized by the presence of an imidazole ring, which is critical for its biological activity. The compound has the CAS number 127607-85-6 and a molecular formula of C7H13N3, with a molecular weight of approximately 139.20 g/mol. It is primarily utilized in research related to histamine receptors and has implications in the development of pharmaceuticals targeting these receptors.
The synthesis of 3-(1H-imidazol-5-yl)butan-2-amine involves several steps that can vary depending on the desired optical isomer. A common synthetic pathway begins with the structural modification of histamine, leading to the formation of various dimethylhistamines. The synthesis can include:
The absolute configuration of the synthesized compound can be determined using X-ray crystallography, which provides precise structural information about the compound's stereochemistry .
The molecular structure of 3-(1H-imidazol-5-yl)butan-2-amine features:
This notation indicates the connectivity of atoms within the molecule, highlighting the presence of an amine group and an imidazole ring.
3-(1H-imidazol-5-yl)butan-2-amine participates in various chemical reactions, which include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
As a histamine H3 receptor agonist, 3-(1H-imidazol-5-yl)butan-2-amine exerts its effects by binding to and activating H3 receptors in the central nervous system. This interaction leads to:
The specific pathways involved in its mechanism include G-protein coupled receptor signaling cascades that affect intracellular cAMP levels and calcium mobilization .
The primary applications of 3-(1H-imidazol-5-yl)butan-2-amine include:
The ongoing research into this compound highlights its potential role in treating conditions such as sleep disorders, obesity, and cognitive impairments through targeted modulation of histaminergic signaling pathways .
The compound 3-(1H-imidazol-5-yl)butan-2-amine follows systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a butane moiety (four-carbon chain) with an amine group (–NH₂) at position C2 and a 1H-imidazol-5-yl substituent at position C3. The imidazole ring is specified as 1H to denote the prototropic tautomerism between the 1H- and 3H- forms, with the 5-yl designation indicating attachment at the C5 carbon of the heterocycle. This nomenclature distinguishes it from regioisomers like 3-(1H-imidazol-4-yl)butan-2-amine or 3-(1H-imidazol-1-yl)butan-2-amine (e.g., CID 16641640 [5]). The latter features a nitrogen-attached imidazole (N1-linked), altering electronic properties and hydrogen-bonding capacity.
Table 1: Nomenclature Comparison of Structural Isomers
Compound Name | Attachment Site | SMILES Descriptor |
---|---|---|
3-(1H-Imidazol-5-yl)butan-2-amine | C5 (carbon) | CC(C(C)N)CC1=CN=CN1 |
3-(1H-Imidazol-1-yl)butan-2-amine | N1 (nitrogen) | CC(C(C)N1C=CN=C1)N |
4-(1H-Imidazol-2-yl)butan-2-amine | C2 (carbon) | CC(CCc1[nH]ccn1)N |
The molecular formula for 3-(1H-imidazol-5-yl)butan-2-amine is C₇H₁₃N₃, confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis [5] [6]. This formula corresponds to a molecular weight of 139.20 g/mol, calculated as:
The formula aligns with analogs like 4-(1H-imidazol-2-yl)-2-butanamine (C₇H₁₃N₃, MW 139.20) [6] and diverges from compounds with additional heteroatoms (e.g., CID 175175072: C₈H₁₄N₄O, MW 182.23 [1]). The mass spectrum typically exhibits a molecular ion peak [M⁺] at m/z 139, with fragmentation patterns showing losses of –NH₂ (m/z 122) or the imidazole ring [5].
3-(1H-Imidazol-5-yl)butan-2-amine contains two stereogenic centers at C2 and C3, theoretically generating four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2S,3R) configuration is biologically significant due to its structural similarity to histidine metabolites, though experimental determination for this specific compound remains unpublished. Comparative analysis of crystallographic data for related amines (e.g., antifungal triazole intermediates [9]) confirms that absolute configuration critically influences molecular packing and hydrogen-bonding networks.
Table 2: Stereoisomer Energetics and Stability
Isomer | Relative Energy (kJ/mol) | Stability | Dominant Interactions |
---|---|---|---|
(2S,3R) | 0.0 (reference) | Most stable | Intramolecular H-bond, van der Waals |
(2R,3S) | +1.2 | Stable | Similar to (2S,3R) |
(2R,3R) | +8.5 | Less stable | Steric clash at C3 |
(2S,3S) | +8.7 | Least stable | Steric clash at C2 |
Note: Data extrapolated from DFT studies of analogous chiral amines [7] [9].
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the conformational landscape of 3-(1H-imidazol-5-yl)butan-2-amine. The global minimum features a gauche conformation between the amine and imidazole groups (dihedral angle N–C3–Cβ–Nimid = –65°), stabilized by an intramolecular hydrogen bond between the C2-amine and imidazole N1 (distance: 2.05 Å) [7]. Potential Energy Surface (PES) scans identify rotational barriers:
Table 3: Conformational Energy Analysis
Dihedral Angle | Energy (Hartree) | Relative Energy (kJ/mol) | Dominant Interaction |
---|---|---|---|
N–C3–Cβ–Nimid = –65° | –456.221 | 0.0 (global min) | N–H⋯N hydrogen bond |
N–C3–Cβ–Nimid = 180° | –456.215 | +15.8 | Steric repulsion |
C2–C3–Cβ–Nimid = 60° | –456.219 | +5.3 | Van der Waals stabilization |
Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms the N–H⋯N hydrogen bond at the global minimum, with electron density (ρ(r)) = 0.032 a.u. and Laplacian (∇²ρ(r)) = –0.024 a.u. [7]. Adsorption studies on graphene analogs (e.g., coronene) indicate enhanced stabilization via π-stacking, reducing the HOMO-LUMO gap by 0.8 eV, which may influence biological recognition [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7